molecular formula C7H8ClN B130927 2-Chlorobenzylamine CAS No. 89-97-4

2-Chlorobenzylamine

Cat. No.: B130927
CAS No.: 89-97-4
M. Wt: 141.6 g/mol
InChI Key: KDDNKZCVYQDGKE-UHFFFAOYSA-N
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Description

2-Chlorobenzylamine (CAS: 89-97-4), also known as o-chlorobenzylamine, is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol . It is characterized by a chlorine substituent at the ortho position of the benzylamine backbone. This compound exists as a transparent liquid under standard conditions and is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . Its IUPAC name is benzenemethanamine, 2-chloro, and its structure is validated by NMR and HRMS data in multiple synthetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylamine can be synthesized from 2-chlorobenzylchloride through a two-step process. In the first step, 2-chlorobenzylchloride is reacted with alkali metal phthalimide, preferably formed in situ from potassium carbonate and phthalimide, to form 2-chlorobenzylphthalimide. In the second step, the phthalimide ring of the 2-chlorobenzylphthalimide is cleaved to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: For neutralization reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed:

    Salts: Formed from neutralization reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Synthesis of 2-Chlorobenzylamine

This compound is primarily synthesized from 2-chlorobenzyl chloride through a two-step process involving Gabriel synthesis. This method includes:

  • Formation of 2-Chlorobenzylphthalimide : Reacting 2-chlorobenzyl chloride with alkali metal phthalimide to produce 2-chlorobenzylphthalimide.
  • Hydrolysis : Cleaving the phthalimide ring to yield this compound .

This synthesis method is favored due to its efficiency and the avoidance of toxic by-products commonly associated with other methods.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of thieno-pyridine derivatives such as ticlopidine, a platelet aggregation inhibitor. Ticlopidine has been extensively studied for its efficacy in preventing thrombotic events in patients at risk for cardiovascular diseases .

Agrochemical Formulations

The compound is also utilized in the formulation of agrochemicals, including herbicides, fungicides, and insecticides. Its role in enhancing the effectiveness of crop protection products has been documented, contributing to improved agricultural yields and pest management strategies .

Material Science

In material science, this compound is employed in the synthesis of polymers and other materials due to its reactive amine group. This property allows it to participate in various chemical reactions, making it valuable for developing new materials with specific properties .

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of mixed ligand complexes using this compound as a ligand. The resulting metal complexes demonstrated significant antimicrobial activity against various pathogens, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Herbicide Development

Research on the application of this compound in herbicide formulations showed that it enhances the herbicidal activity of certain active ingredients. This was particularly evident in field trials where crops treated with formulations containing this compound exhibited reduced weed competition and improved growth metrics .

Properties and Safety

  • Physical State : Colorless to light yellow liquid.
  • Boiling Point : Approximately 219 °C.
  • Flash Point : 88 °C.
  • Solubility : Somewhat soluble in water; denser than water .

Safety considerations must be taken into account when handling this compound due to its classification as a chlorinated amine derivative.

Mechanism of Action

The mechanism of action of 2-chlorobenzylamine involves its interaction with molecular targets such as enzymes. For example, it inhibits plasmin and thrombin activity by binding to their active sites, thereby preventing their normal function . The exact pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chlorobenzylamine vs. 4-Chlorobenzylamine

The position of the chlorine substituent significantly influences chemical reactivity and biological activity:

Property This compound 4-Chlorobenzylamine
Substituent Position ortho (C2) para (C4)
Synthetic Yield 76% (imidazo[4,5-b]pyridine) 76% (imidazo[4,5-b]pyridine)
Melting Point 213–215°C (product 39j) 190–192°C (product 39k)
Application Antiviral agents , enzyme inhibitors Similar pharmacological applications but distinct SAR profiles

Both isomers, however, show comparable yields in heterocyclic synthesis .

Parent Compound: Benzylamine vs. This compound

The addition of a chlorine atom enhances electronic and steric properties:

Property Benzylamine This compound
Molecular Weight 107.15 g/mol 141.60 g/mol
Reactivity Less electrophilic Enhanced electrophilicity due to -Cl
Solvent Efficiency Moderate graphene exfoliation Superior exfoliation (synergistic Cl and benzene effects)
Toxicity Low Higher toxicity (requires handling precautions)

The chlorine atom in this compound improves its utility in materials science, such as graphene production, where it outperforms benzylamine as a solvent .

Dimer Comparison: this compound vs. 4,4’-Methylene Bis(this compound) (MOCA)

MOCA (CAS: 101-14-4), a dimer of this compound, exhibits stark differences in application and safety:

Property This compound MOCA
Structure Monomeric Dimeric (bridged by methylene)
Application Pharmaceutical intermediate Rubber industry crosslinker
Toxicity Moderate Carcinogenic (IARC Group 1)
Genotoxicity Not reported Causes chromatin alterations

MOCA’s carcinogenicity limits its use compared to the monomeric this compound, which remains a versatile building block in organic synthesis.

Halogenated Derivatives: this compound vs. 2-Bromobenzylamine

chloro derivatives) typically differ in:

  • Electrophilicity : Bromine’s larger atomic size increases reactivity in SNAr reactions.
  • Cost and Availability : Chlorine derivatives are generally more cost-effective.

Key Research Findings

Synthetic Advantages : Ultrasound-assisted synthesis of this compound derivatives achieves higher yields (82%) compared to conventional methods (75%) .

Biological Activity : Derivatives like N-(2-chlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine show promise as antiviral agents (99% yield) .

Material Science : this compound’s dual functional groups (amine and -Cl) enhance graphene exfoliation efficiency, surpassing benzylamine .

Biological Activity

2-Chlorobenzylamine is an organic compound with the molecular formula C6_6H6_6ClN and a molecular weight of 141.60 g/mol. It is primarily used in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6_6H6_6ClN
  • Molecular Weight : 141.60 g/mol
  • CAS Number : 89-97-4

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of benzylamine have been evaluated for their ability to inhibit cancer cell growth through various mechanisms:

  • Inhibition of Topoisomerase II : Compounds derived from benzylamine, including those with similar structures to this compound, have shown significant inhibition of Topoisomerase II, an enzyme critical for DNA replication and repair. In a study involving a series of synthesized compounds, several exhibited low micromolar IC50_{50} values against Topo II, suggesting that modifications to the benzylamine structure can enhance anticancer activity .
  • Cell Cycle Arrest and Apoptosis Induction : In experiments using HCT-116 colon cancer cells, certain derivatives induced cell cycle arrest in the S phase and G2/M phase, with apoptosis rates reaching up to 50% in some cases. This indicates that these compounds can effectively disrupt cellular proliferation and promote programmed cell death .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Research indicates that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various synthesized derivatives have been reported, with some compounds demonstrating potent antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, it acts as an inhibitor of Topoisomerase II, which is crucial for DNA replication in cancer cells.
  • Cell Cycle Modulation : By inducing cell cycle arrest, it prevents cancer cells from dividing and proliferating.
  • Induction of Apoptosis : The ability to trigger apoptosis in malignant cells is a significant aspect of its anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTopoisomerase II inhibition
Induction of apoptosis
AntimicrobialInhibition against bacteria

Detailed Study on Anticancer Properties

A notable study involved testing a range of benzylamine derivatives for their anticancer efficacy against the NCI-60 cancer cell line panel. The results indicated that many compounds exhibited over 50% growth inhibition across various cancer types. Notably, compounds with electron-donating groups showed enhanced activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chlorobenzylamine, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in the synthesis of fulleropyrrolidines, a one-pot reaction involving this compound, C60, and aryl aldehydes under Mg(ClO4)2 catalysis at 120°C for 7 hours yields products with isolated yields up to 28% . Purification often involves column chromatography or recrystallization. Purity optimization requires monitoring via HPLC (≥98% purity as per synthetic protocols) and ensuring stoichiometric control of reactants .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

Key techniques include:

  • NMR : 1H and 13C NMR (e.g., δ 4.56 ppm for -CH2-NH2 in DMSO-d6) .
  • LC-MS : To confirm molecular ions (e.g., m/z 343 [M+H]+ for benzamide derivatives) .
  • X-ray crystallography : For structural confirmation, as demonstrated in crystal studies (Table 1: Crystallographic data for 1-(2-chlorobenzyl)-3 derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in complex syntheses, such as fulleropyrrolidines?

Controlled experiments show that Mg(ClO4)2-mediated reactions at 120°C under air yield cis-3i (28%), cis-4a (22%), and cis-3a (5%), highlighting temperature and catalyst sensitivity . Methodological adjustments, such as inert atmospheres or alternative catalysts (e.g., Lewis acids), may improve yields. Kinetic studies and DOE (Design of Experiments) are recommended to identify optimal parameters .

Q. How do steric and electronic effects of the 2-chloro substituent influence reactivity in amination or cyclization reactions?

The electron-withdrawing chloro group increases electrophilicity at the benzyl position, facilitating nucleophilic attacks (e.g., in urea derivatives synthesis with 3-chlorophenyl isocyanate) . Steric hindrance may reduce regioselectivity in crowded systems, necessitating computational modeling (DFT) to predict reaction pathways .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Discrepancies (e.g., 5% vs. 28% yields in fulleropyrrolidine synthesis) arise from variables like reactant ratios, catalysts, or purification methods. Researchers should:

  • Replicate experiments with strict adherence to protocols .
  • Compare data across primary sources (e.g., peer-reviewed journals over vendor databases) .
  • Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. Methodological and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
  • Follow waste disposal guidelines for chlorinated amines.
  • Reference safety data sheets (SDS) for spill management and first aid .

Q. How can researchers design reproducible experiments involving this compound?

  • Document all parameters (e.g., molar ratios, temperatures, catalysts) in the "Experimental" section .
  • Provide raw data (NMR spectra, chromatograms) in supplementary materials .
  • Use internal standards (e.g., TMS for NMR) to ensure analytical consistency .

Q. What strategies ensure rigorous literature reviews for novel applications of this compound?

  • Prioritize primary literature (e.g., ACS, RSC journals) over vendor databases .
  • Cross-reference synthetic procedures and spectral data (e.g., CAS [89-97-4] for identity confirmation) .
  • Use citation tools (e.g., Zotero) to track foundational studies and recent advances .

Properties

IUPAC Name

(2-chlorophenyl)methanamine
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InChI

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
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InChI Key

KDDNKZCVYQDGKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CN)Cl
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Molecular Formula

C7H8ClN
Record name 2-CHLOROBENZYLAMINE
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DSSTOX Substance ID

DTXSID3059002
Record name 2-Chlorobenzylamine
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Molecular Weight

141.60 g/mol
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Physical Description

2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness.
Record name 2-CHLOROBENZYLAMINE
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CAS No.

89-97-4
Record name 2-CHLOROBENZYLAMINE
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Synthesis routes and methods

Procedure details

A 250 mL, round-bottomed, 3-necked flask was charged with 82.5 g of 20% aqueous potassium hydroxide and 20 g (73.6 mmol) of 2-chlorobenzylphthalimide. The reaction mixture was refluxed (bath temperature 130° C.) for 18.3 h with stirring, and then allowed to cool to room temperature. A mixture containing 50 mL of water and 50 mL of concentrated hydrochloric acid was then added dropwise and the reaction mixture was heated under reflux for a further 22.5 hours. The reaction mixture was then allowed to cool, and the cooled reaction mixture was filtered, and the collected solids were washed with 5×10 mL of water, and dried in a vacuum oven. NMR, IR and GC analysis indicated these to be mainly phthalic acid contaminated with 2-chlorobenzylphthalamic acid (11.2 g, 92%). The filtrate was rendered basic (pH 10) by the addition of potassium hydroxide pellets, and was then extracted with 4×100 mL of methylene chloride. After stripping of the solvent, a 98% yield (10.23 g) of 2-chlorobenzylamine was obtained (purity 99% by GC).
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
2-chlorobenzylphthalimide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chlorobenzylamine
2-Chlorobenzylamine
2-Chlorobenzylamine
2-Chlorobenzylamine
2-Chlorobenzylamine
2-Chlorobenzylamine

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